molecular formula C8H12N2O2 B1683435 2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- CAS No. 14716-32-6

2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl-

Cat. No. B1683435
CAS RN: 14716-32-6
M. Wt: 168.19 g/mol
InChI Key: JLKVZOMORMUTDG-UHFFFAOYSA-N
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Description

Compounds like “2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl-” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure that has at least two different elements as part of its ring . They are used in a wide range of applications, including as intermediates in pharmaceutical manufacturing .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using techniques such as X-ray diffraction . The exact structure would depend on the specific compound and its substituents.


Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. Some general properties of similar compounds include their solubility in water and their melting points .

Scientific Research Applications

    Field: Polymer Science

    • Application : The compound 2-Hydroxyethyl methacrylate (HEMA) is an important component of many acrylic resins used in coatings formulations .
    • Method : The pulsed laser polymerization (PLP) technique is paired with size exclusion chromatography (SEC) and nuclear magnetic resonance (NMR) to provide kinetic coefficients for the copolymerization of HEMA with butyl methacrylate (BMA) in various solvents .
    • Results : The choice of solvent has a significant impact on both copolymer composition and on the composition-averaged propagation rate coefficient (k p,cop ). Compared to the bulk system, both n -butanol and dimethylformamide reduce the relative reactivity of HEMA during copolymerization, while xylene as a solvent enhances HEMA reactivity .

    Field: Pharmaceutical Sciences

    • Application : Synthesis of a novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluation of their antioxidant activity .
    • Method : These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .
    • Results : The antioxidant activity result reveals that most of the compounds were exhibiting considerable activity in both methods and the values are very closer to the standards .

    Field: Medicinal Chemistry

    • Application : Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Method : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • Results : Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

    Field: Organic Chemistry

    • Application : The synthesis of 1H- and 2H-indazoles .
    • Method : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
    • Results : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

    Field: Environmental Science

    • Application : A new combined absorption/1H NMR method for qualitative and quantitative analysis of PET degradation products .
    • Method : This project compares and combines a previously described bulk absorbance measurement method with a newly established 1H NMR analysis method of the PET degradation products mono(2-hydroxyethyl) terephthalic acid, bis(2-hydroxyethyl) terephthalic acid and terephthalic acid .
    • Results : The accuracy of the measurements can be confirmed with sensitivity limits of 2.5–5 µM for the absorption method and 5–10 µM for the 1H NMR analysis .

    Field: Polymer Science

    • Application : Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate and Butyl Methacrylate .
    • Method : The pulsed laser polymerization (PLP) technique is paired with size exclusion chromatography (SEC) and nuclear magnetic resonance (NMR) to provide kinetic coefficients for the copolymerization of HEMA with butyl methacrylate (BMA) in various solvents .
    • Results : The choice of solvent has a significant impact on both copolymer composition and on the composition-averaged propagation rate coefficient (k p,cop ) .

Safety And Hazards

The safety and hazards associated with these compounds can also vary widely. It’s important to handle them with appropriate safety measures, including avoiding dust formation, avoiding breathing in mist, gas, or vapors, and using personal protective equipment .

properties

IUPAC Name

1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6-5-7(2)10(3-4-11)8(12)9-6/h5,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKVZOMORMUTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20933048
Record name 1-(2-Hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl-

CAS RN

14716-32-6
Record name 1-(2-Hydroxyethyl)-4,6-dimethyl-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14716-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xymedon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014716326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XYMEDON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PRF0R9JSF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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